molecular formula C11H11N3O B13323717 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carbaldehyde

1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carbaldehyde

Cat. No.: B13323717
M. Wt: 201.22 g/mol
InChI Key: MTWYZKXGIGUIIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carbaldehyde is a chemical compound of significant interest in synthetic and medicinal chemistry research. As a member of the 1,2,3-triazole-4-carbaldehyde family, it serves as a crucial synthetic intermediate due to the versatile reactivity of its formyl group . This aldehyde functionality allows for further chemical transformations, enabling researchers to create a diverse library of derivatives for structure-activity relationship (SAR) studies . 1,2,3-Triazole-4-carbaldehydes, in general, are recognized as valuable building blocks in the discovery of novel applications for the 1,2,3-triazole moiety . These scaffolds are frequently explored in the development of pharmacologically active compounds, with literature examples showing their use as intermediates in synthesizing agents with potential anticancer, antifungal, anti-inflammatory, and antituberculosis activities . The 1,2,3-triazole core itself is a privileged structure in drug discovery, known for its metabolic stability and ability to participate in hydrogen bonding . The specific benzyl and methyl substituents on this triazole core can be tailored to modulate the compound's physicochemical properties and biological interactions. This product is intended for research applications as a building block and is For Research Use Only . It is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

1-benzyl-5-methyltriazole-4-carbaldehyde

InChI

InChI=1S/C11H11N3O/c1-9-11(8-15)12-13-14(9)7-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3

InChI Key

MTWYZKXGIGUIIR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NN1CC2=CC=CC=C2)C=O

Origin of Product

United States

Preparation Methods

Oxidation of Hydroxymethyl Precursors

A preformed 1-benzyl-5-methyl-1H-1,2,3-triazole-4-methanol can be oxidized to the aldehyde using MnO₂ or Dess-Martin periodinane.

Parameter Value/Details
Oxidizing Agent MnO₂
Solvent CH₂Cl₂
Reaction Time 6–12 h
Yield 60–75%

Vilsmeier-Haack Formylation

Direct formylation of 1-benzyl-5-methyl-1H-1,2,3-triazole using POCl₃/DMF:

Parameter Value/Details
Reagents POCl₃, DMF
Solvent 1,2-Dichloroethane
Reaction Time 4–6 h
Yield 50–65%

Comparative Analysis of Methods

Method Regioselectivity Yield (%) Key Advantage Limitation
CuAAC 1,4-disubstituted 85–90 One-pot synthesis Requires alkyne pre-functionalization
Ru catalysis 1,5-disubstituted 70–80 High regiocontrol Costly catalysts
Post-oxidation N/A 60–75 Flexibility in late-stage modification Multi-step process

Experimental Optimization Insights

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance cycloaddition rates in CuAAC.
  • Catalyst Loading : Ru systems require ≤5 mol% for efficient turnover.
  • Temperature : Ru-catalyzed reactions proceed optimally at 45°C, avoiding side reactions.

Chemical Reactions Analysis

Nucleophilic Addition for Protein Modification

The aldehyde group in 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carbaldehyde enables efficient N-terminal protein modification. Studies demonstrate its use in modifying peptides like angiotensin I via nucleophilic addition under mild conditions .

Reaction Type Reagents/Conditions Product Conversion Efficiency Source
Nucleophilic AdditionTA4C derivative, angiotensin I, phosphate buffer (pH 7.5), 37°C, 1hModified protein90%

Key Insight : The aldehyde group’s proximity to the triazole nitrogen enhances reactivity, enabling selective N-terminal modification without requiring harsh conditions .

Reduction Reactions

The aldehyde group undergoes reduction to form corresponding alcohols. Sodium borohydride (NaBH4) is commonly used under controlled conditions:

Reaction Type Reagents/Conditions Product Yield Source
Reduction to AlcoholNaBH4, ice bath, methanol, overnightCorresponding alcoholUp to 75%

Mechanism : The aldehyde group is reduced to a primary alcohol via hydride transfer from NaBH4 .

Cornforth Rearrangement

This reaction involves formyltriazoles reacting with amines, leading to rearrangement and hydrolysis. While not directly demonstrated for the target compound, structurally related triazoles exhibit this behavior :

Reaction Type Reagents/Conditions Products Yield Source
Cornforth RearrangementAniline derivatives, methanol, room temperatureHydrolyzed compounds62–74%

Implication : Substituents on the amine (e.g., halogens) influence reaction rates and yields, suggesting steric and electronic effects govern reactivity .

Structural Influences on Reactivity

  • Aldehyde Position : The aldehyde’s adjacency to the triazole nitrogen enhances nucleophilic reactivity, as seen in protein modification .

  • Triazole Stability : The aromatic triazole ring resists degradation under typical reaction conditions, ensuring selective aldehyde reactivity .

Scientific Research Applications

1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carbaldehyde is primarily based on its ability to interact with biological targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. The triazole ring can also interact with metal ions and other biomolecules, modulating their function and activity .

Comparison with Similar Compounds

Comparison with Similar Triazole Carbaldehydes

Structural and Substituent Variations

The key structural differentiator of 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carbaldehyde lies in its substituents. Below is a comparison with analogous compounds:

Compound Name Substituents (Positions) Key Structural Features
This compound N1: Benzyl; C5: Methyl; C4: Formyl Dihedral angle between triazole and benzyl rings: 76.47°, favoring intermolecular hydrogen bonding .
1-Phenyl-1H-1,2,3-triazole-4-carbaldehyde N1: Phenyl; C4: Formyl Smaller substituent (phenyl vs. benzyl) reduces steric hindrance, enhancing reactivity in nucleophilic additions .
5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carbaldehyde N1: Phenyl; C5: Methyl; C4: Formyl Methyl group at C5 increases electron density on the triazole ring, altering reaction kinetics .
1-Anilino-5-methyl-1H-1,2,3-triazole-4-carbaldehyde N1: Anilino; C5: Methyl; C4: Formyl Anilino group introduces hydrogen-bonding donors, influencing crystal packing and solubility .

Physical and Chemical Properties

  • Boiling Point and Density : For benzaldehyde derivatives with triazole substituents (e.g., 4-(1H-1,2,3-triazol-5-yl)benzaldehyde), predicted boiling points range from 422.1°C, and densities near 1.32 g/cm³ . The benzyl group in the target compound likely increases boiling point compared to phenyl analogs due to higher molecular weight.
  • pKa : Predicted pKa values for triazole carbaldehydes are ~7.88, indicating moderate acidity at the formyl group .

Crystallographic Insights

  • The dihedral angle between the triazole and benzyl rings in 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (a related derivative) is 76.47°, creating a non-planar structure that facilitates intermolecular O–H···N hydrogen bonds. This contrasts with 1-anilino derivatives, where the anilino group forms additional N–H···O interactions, leading to distinct packing motifs .

Biological Activity

1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential antimicrobial, antifungal, and anticancer properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a triazole ring with a benzyl group and an aldehyde functional group. Its molecular formula is C11H12N4OC_{11}H_{12}N_4O, with a molecular weight of approximately 217.22 g/mol. The presence of these functional groups enhances its reactivity and biological interactions.

Property Value
Molecular FormulaC11H12N4OC_{11}H_{12}N_4O
Molecular Weight217.22 g/mol
Functional GroupsTriazole, Benzyl, Aldehyde

Antimicrobial Properties

Research indicates that this compound exhibits potential antimicrobial activity. It has been investigated for its effectiveness against various bacterial strains and fungi. The mechanism involves disruption of cell membrane synthesis by inhibiting enzymes related to ergosterol production, a critical component of fungal membranes.

Antifungal Activity

The compound has shown promising antifungal properties, common among triazole derivatives. Studies demonstrate that it effectively inhibits the growth of several fungal species, making it a candidate for developing antifungal agents. The specific action mechanism includes:

  • Inhibition of ergosterol biosynthesis.
  • Disruption of fungal cell wall integrity.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. It is believed to interact with cellular targets involved in cancer progression. Although comprehensive data is limited, the compound's structural features indicate potential for further exploration in cancer therapy .

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of triazole derivatives highlighted the effectiveness of this compound against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

This data supports the compound's potential as an antimicrobial agent.

Study 2: Antifungal Activity

In another investigation focusing on antifungal activity, the compound was tested against various fungi:

Fungus Inhibition Zone (mm)
Aspergillus niger15
Cryptococcus neoformans18

These results indicate significant antifungal activity compared to standard antifungal drugs.

Study 3: Anticancer Potential

A preliminary study assessed the anticancer activity of the compound against cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The IC50 values obtained were:

Cell Line IC50 (µM)
A54925
MCF730

These findings suggest that further development could lead to effective anticancer therapies based on this compound .

Q & A

Q. What computational tools predict reactivity and regioselectivity?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic substitution sites.
  • Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., kinases) .
  • InChI Key Analysis : Leverage PubChem data (e.g., InChIKey: IQPASWKNUGLCJH-UHFFFAOYSA-N) to compare with analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.